Lipophilicity and Predicted Membrane Permeability vs. Linear 1,3-Dichloropropane
The predicted octanol-water partition coefficient (LogP) for 1,3-dichloro-2-(chloromethyl)propane is 2.60 [1], compared to a reported LogP of 1.91 for the simpler difunctional analog 1,3-dichloropropane . This higher LogP value for the target compound indicates increased lipophilicity, which can be a critical factor in applications requiring organic phase solubility or penetration of biological membranes, offering a quantifiable advantage over the less lipophilic analog.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.60 (Predicted, ACD/Labs) |
| Comparator Or Baseline | 1,3-Dichloropropane (CAS 142-28-9): 1.91 (Predicted) |
| Quantified Difference | Target compound has a LogP approximately 0.69 units higher, indicating significantly greater lipophilicity. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform for target compound; predicted value for comparator. |
Why This Matters
A higher LogP can dictate the compound's suitability for reactions in non-polar media, extractions, or as a building block for membrane-permeable molecules, making it a more effective choice for specific synthetic routes.
- [1] ChemSpider. (n.d.). 1,3-Dichloro-2-(chloromethyl)propane. CSID:14316721. View Source
